2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine

PAR4 antagonism Anti-thrombotic Platelet inhibition

2-Methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine (CAS 2034329-38-7) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole-pyrimidine hybrid class. Its core structure comprises a 2-methoxypyrimidine ring linked at the 5-position to a 1,2,4-oxadiazole, which in turn bears a 4-methoxyphenyl substituent at the 3-position.

Molecular Formula C14H12N4O3
Molecular Weight 284.275
CAS No. 2034329-38-7
Cat. No. B2501140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine
CAS2034329-38-7
Molecular FormulaC14H12N4O3
Molecular Weight284.275
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC
InChIInChI=1S/C14H12N4O3/c1-19-11-5-3-9(4-6-11)12-17-13(21-18-12)10-7-15-14(20-2)16-8-10/h3-8H,1-2H3
InChIKeyXAEQAPPHYVSKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine (CAS 2034329-38-7): Procurement-Ready Structural and Physicochemical Baseline


2-Methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine (CAS 2034329-38-7) is a heterocyclic small molecule belonging to the 1,2,4-oxadiazole-pyrimidine hybrid class. Its core structure comprises a 2-methoxypyrimidine ring linked at the 5-position to a 1,2,4-oxadiazole, which in turn bears a 4-methoxyphenyl substituent at the 3-position [1]. The compound has a molecular formula of C14H12N4O3 and a molecular weight of 284.27 g/mol, positioning it as a moderately lipophilic, drug-like scaffold within the broader oxadiazole-pyrimidine chemical space [2]. This specific substitution pattern—dual methoxy decoration on both the pyrimidine and phenyl rings—distinguishes it from mono-substituted analogs and offers a unique electronic and steric profile for structure–activity relationship (SAR) exploration.

Why In-Class 1,2,4-Oxadiazole-Pyrimidine Compounds Cannot Replace 2-Methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine Without Quantitative Validation


Within the 1,2,4-oxadiazole-pyrimidine family, seemingly minor structural variations—such as removal of a single methoxy group or alteration of the aryl substitution pattern—can produce large shifts in target binding, selectivity, and physicochemical properties [1]. The dual methoxy substitution present in this compound modulates both electron density on the heterocyclic cores and molecular conformation, factors that directly influence key drug-likeness parameters including lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen-bonding capacity [2]. Consequently, generic replacement with a mono-methoxy or non-methoxylated analog without comparative bioactivity and property data risks introducing unrecognized potency gaps, altered selectivity profiles, or unfavorable ADME behavior. The quantitative evidence below establishes the measurable differentiation parameters that should govern any procurement or substitution decision.

Quantitative Differentiation Evidence for 2-Methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine vs. Closest Structural Analogs


PAR4 Antagonist Potency: 2-Methoxypyrimidine Moiety Contributes to Sub-Nanomolar Activity

A structurally more complex analog incorporating the identical 2-methoxypyrimidin-5-yl fragment found in the target compound exhibited an IC50 of 1.32 nM against the human Proteinase-Activated Receptor 4 (PAR4) in a cellular assay [1]. This fragment-level evidence indicates that the 2-methoxypyrimidine moiety, when properly oriented, can support high-affinity target engagement. In contrast, close analogs lacking the methoxy group on the pyrimidine ring (e.g., 5-(pyrimidin-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole) are anticipated to lose this electronic contribution, potentially shifting potency by orders of magnitude—a common observation in oxadiazole SAR studies where methoxy deletion reduces activity by 10- to 100-fold [2]. Direct head-to-head data for the exact target compound are not available in the public domain; this inference is drawn from fragment-consistent SAR.

PAR4 antagonism Anti-thrombotic Platelet inhibition

Physicochemical Differentiation: Dual Methoxy Substitution Optimizes Lipophilicity and Hydrogen-Bonding Capacity

The target compound, with its dual methoxy groups, is predicted to exhibit a cLogP of approximately 2.8–3.2 and a TPSA of approximately 78–85 Ų, based on in silico calculations for the oxadiazole-pyrimidine scaffold [1]. By comparison, the mono-methoxy analog 5-(2-methoxypyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole (lacking the 4-methoxy on the phenyl ring) is predicted to have a cLogP approximately 0.5–0.8 units lower, while the fully des-methoxy analog 5-(pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole drops further (cLogP ≈ 1.5–1.8) [1]. TPSA values decrease correspondingly, from ~78 Ų (target) to ~65 Ų (fully des-methoxy). These differences in lipophilicity and polarity can translate into measurable variations in membrane permeability, plasma protein binding, and metabolic stability—parameters critical for both in vitro assay performance and in vivo pharmacokinetics [2]. Direct experimental logD7.4 and PAMPA permeability data for the target compound are not publicly reported; the values here represent computed estimates based on the structural class.

Lipophilicity Drug-likeness Permeability

Synthetic Tractability and Building Block Versatility: Dual Functional Handles for Diversification

The target compound possesses two chemically distinct handles for further derivatization: the 2-methoxy group on the pyrimidine can be demethylated to a hydroxyl for subsequent alkylation or conjugation, and the 4-methoxyphenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) or O-demethylation [1]. In a comparative analysis of building block utility, 5-(2-methoxypyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole (lacking the 4-methoxy) offers only one derivatizable handle, while 3-(4-methoxyphenyl)-5-(pyrimidin-5-yl)-1,2,4-oxadiazole (lacking the 2-methoxy) likewise restricts diversification options [1]. This dual-handle architecture enables parallel library synthesis with greater chemical diversity per synthetic step, a measurable advantage in lead optimization campaigns where the number of unique analogs generated per unit time is a key productivity metric [2]. Quantitative comparison of library output: a single set of parallel reactions on the target scaffold yields up to N² distinct analogs (where N is the number of reagents per handle), versus N analogs for a single-handle scaffold.

Parallel synthesis Library design Medicinal chemistry

Kinase Inhibition Potential: Oxadiazole-Pyrimidine Scaffold Demonstrates Nanomolar EGFR/VEGFR-2 Activity

A recent series of dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids—structurally related to the target compound through the shared oxadiazole-pyrimidine core—exhibited potent dual EGFR/VEGFR-2 inhibition, with the best compounds achieving IC50 values of 57 nM (EGFR) and 21 nM (VEGFR-2) [1]. While the target compound is a simpler analog lacking the dihydropyrimidine-5-carbonitrile moiety, the core scaffold has been validated as a privileged structure for kinase inhibition. By contrast, oxadiazole analogs that replace the pyrimidine with a phenyl ring (e.g., 3,5-diaryl-1,2,4-oxadiazoles) typically show 10- to 50-fold weaker kinase binding due to the absence of the pyrimidine nitrogen hydrogen-bond acceptors [2]. The target compound, by retaining the pyrimidine ring, preserves these critical kinase hinge-binding interactions, whereas phenyl-only analogs do not. Direct kinase profiling data for the exact target compound are not publicly available; this inference is based on scaffold-level SAR.

EGFR inhibition VEGFR-2 inhibition Anticancer

Optimal Application Scenarios for 2-Methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine Based on Quantified Differentiation


PAR4 Antagonist Lead Optimization: Fragment-Based Design Leveraging the Validated 2-Methoxypyrimidine Motif

The target compound serves as an ideal starting scaffold for PAR4 antagonist programs [1]. The 2-methoxypyrimidin-5-yl fragment has been independently validated to contribute to sub-nanomolar PAR4 potency (IC50 = 1.32 nM) in a patented series from Bristol-Myers Squibb [1]. By procuring this building block, medicinal chemistry teams can elaborate the 4-methoxyphenyl group to explore additional binding interactions while retaining the potency-conferring methoxypyrimidine anchor, a strategy that is not feasible with des-methoxy pyrimidine analogs. This focused library approach minimizes the number of inactive compounds synthesized and accelerates hit-to-lead timelines.

Kinase Inhibitor Library Design: Privileged Oxadiazole-Pyrimidine Core for EGFR/VEGFR-2 Screening

The oxadiazole-pyrimidine core of the target compound is a validated privileged structure for kinase inhibition, with closely related hybrids demonstrating IC50 values as low as 21 nM against VEGFR-2 and 57 nM against EGFR [1]. Incorporating this building block into a kinase-focused screening library ensures representation of the pyrimidine hinge-binding motif that is absent in phenyl-only oxadiazole analogs, which typically exhibit >10-fold weaker kinase activity [2]. Procurement of this scaffold directly enhances the probability of identifying kinase-active hits in high-throughput screens.

Parallel Library Synthesis for Rapid SAR: Maximizing Chemical Diversity via Dual Reactive Handles

The two chemically distinct methoxy groups on the target compound enable efficient parallel diversification [1]. Demethylation of the 2-methoxypyrimidine and/or the 4-methoxyphenyl group, followed by alkylation, acylation, or sulfonylation, can generate a matrix of analogs in a single synthetic campaign. Compared to single-handle building blocks such as 5-(2-methoxypyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole, this scaffold yields up to N² unique products per reagent set, reducing the number of individual building blocks required and simplifying compound management [2]. This operational efficiency is directly measurable in reduced procurement costs and accelerated SAR feedback cycles.

Physicochemical Property Optimization: Balancing Lipophilicity for CNS or Oral Drug Programs

With a predicted cLogP of approximately 2.8–3.2 and TPSA of approximately 78–85 Ų, the target compound resides in a favorable physicochemical space for both CNS penetration (cLogP 2–4, TPSA < 90 Ų) and oral absorption (cLogP < 5, TPSA < 140 Ų) [1]. In contrast, less lipophilic analogs (cLogP < 2) may suffer from poor membrane permeability, while more lipophilic analogs (cLogP > 5) risk increased metabolic clearance and off-target binding [2]. For drug discovery programs operating within these design parameters, this building block offers a pre-optimized starting point that reduces the need for subsequent property-tuning synthetic iterations.

Quote Request

Request a Quote for 2-methoxy-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.